Ácido 2,4,5-trifluoro-3-metoxibenzoico

Descripción general

Descripción

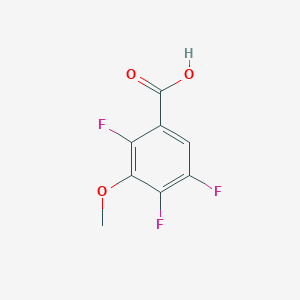

2,4,5-Trifluoro-3-methoxybenzoic acid is an organic compound with the molecular formula C8H5F3O3 and a molecular weight of 206.12 g/mol . It is a fluorinated benzoic acid derivative, characterized by the presence of three fluorine atoms and a methoxy group attached to the benzene ring. This compound is commonly used as a building block in organic synthesis and has various applications in scientific research and industry .

Aplicaciones Científicas De Investigación

2,4,5-Trifluoro-3-methoxybenzoic acid has a wide range of applications in scientific research:

Análisis Bioquímico

Biochemical Properties

It is known that this compound may be used as a precursor for the preparation of quinolone derivatives . Quinolones are a type of antibiotics that interfere with the enzymes DNA gyrase and topoisomerase IV, which are needed by bacteria to copy their DNA during replication .

Cellular Effects

The specific cellular effects of 2,4,5-Trifluoro-3-methoxybenzoic acid are not well-studied. Given its role as a precursor in the synthesis of quinolone derivatives, it can be inferred that it may have similar effects as quinolones. Quinolones are known to inhibit bacterial DNA replication, thus preventing bacterial growth and proliferation .

Molecular Mechanism

The molecular mechanism of action of 2,4,5-Trifluoro-3-methoxybenzoic acid is not well-understood. As a precursor for the synthesis of quinolone derivatives, it may share similar mechanisms of action. Quinolones work by inhibiting the enzymes DNA gyrase and topoisomerase IV, which are necessary for bacterial DNA replication .

Métodos De Preparación

2,4,5-Trifluoro-3-methoxybenzoic acid is typically synthesized through a multi-step process involving the substitution of appropriate chemical reagents on a benzoic acid derivative. The reaction conditions often include the use of fluorinating agents and methoxylation reagents under controlled temperature and pressure . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

2,4,5-Trifluoro-3-methoxybenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms or the methoxy group can be replaced by other substituents.

Oxidation and Reduction: It can undergo oxidation to form quinolone derivatives or reduction to form corresponding alcohols.

Complex Formation: The compound readily forms complexes with organotin (IV) and cobalt (II) ions.

Common reagents used in these reactions include fluorinating agents, methoxylation reagents, and metal salts. The major products formed from these reactions include quinolone derivatives, alcohols, and metal complexes .

Mecanismo De Acción

The mechanism of action of 2,4,5-Trifluoro-3-methoxybenzoic acid involves its ability to form stable complexes with metal ions, which can then interact with biological molecules such as enzymes and proteins . The molecular targets and pathways involved include enzyme active sites and protein binding domains, where the compound can inhibit or modulate the activity of these biomolecules .

Comparación Con Compuestos Similares

2,4,5-Trifluoro-3-methoxybenzoic acid can be compared with other fluorinated benzoic acid derivatives, such as:

2,4,5-Trifluorobenzoic acid: Lacks the methoxy group, making it less versatile in certain synthetic applications.

3-Methoxybenzoic acid: Lacks the fluorine atoms, resulting in different chemical reactivity and biological activity.

2,3,4,5-Tetrafluorobenzoic acid: Contains an additional fluorine atom, which can alter its chemical properties and reactivity.

The uniqueness of 2,4,5-Trifluoro-3-methoxybenzoic acid lies in its specific combination of fluorine atoms and a methoxy group, which imparts distinct chemical and biological properties .

Actividad Biológica

2,4,5-Trifluoro-3-methoxybenzoic acid (TFMBA) is a fluorinated benzoic acid derivative with significant implications in medicinal chemistry, particularly as a precursor for synthesizing fluoroquinolone antibiotics. This article reviews the biological activities associated with TFMBA, focusing on its antibacterial properties, potential antineoplastic effects, and applications in drug synthesis.

- Molecular Formula : CHFO

- Molecular Weight : 206.12 g/mol

- Melting Point : 115-116 °C

- Appearance : White crystalline powder

TFMBA is characterized by its trifluoromethyl and methoxy groups, which enhance its biological activity compared to non-fluorinated analogs.

Antibacterial Activity

TFMBA has been identified as an important intermediate in the synthesis of fluoroquinolone antibiotics like gatifloxacin and balofloxacin. These compounds exhibit potent activity against a variety of Gram-negative and Gram-positive bacteria. The synthesis of TFMBA often involves methods that yield high purity and efficiency, crucial for maintaining the biological efficacy of the final antibiotic products.

Table 1: Antibacterial Efficacy of Fluoroquinolones Derived from TFMBA

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Gatifloxacin | Escherichia coli | 0.25 µg/mL |

| Balofloxacin | Staphylococcus aureus | 0.5 µg/mL |

| Moxifloxacin | Pseudomonas aeruginosa | 1 µg/mL |

These compounds are known for their ability to inhibit bacterial DNA gyrase and topoisomerase IV, critical enzymes for bacterial replication.

Antineoplastic Activity

Recent studies have explored the potential antineoplastic properties of organotin(IV) derivatives of TFMBA. These derivatives have shown promise in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines.

Case Study: Organotin(IV) Derivatives

In a study examining di- and triorganotin(IV) derivatives of TFMBA, researchers reported significant cytotoxic effects against human cancer cell lines. The mechanisms proposed include:

- Inhibition of Cell Proliferation : Organotin derivatives disrupt cellular processes essential for cancer cell growth.

- Induction of Apoptosis : These compounds activate apoptotic pathways, leading to programmed cell death.

Synthesis Methods

The synthesis of TFMBA has evolved significantly over the years. Recent methods emphasize eco-friendly approaches that minimize toxic byproducts. For instance:

- One-Pot Synthesis : Utilizing N-methyltetrafluorophthalimide as a starting material allows for a streamlined process that avoids hazardous reagents like dimethyl sulfate.

- High Yield and Purity : New methodologies have been developed that achieve yields exceeding 90%, making industrial applications feasible.

Table 2: Comparison of Synthesis Methods for TFMBA

| Method | Steps Required | Yield (%) | Toxicity Level |

|---|---|---|---|

| Traditional Method | Multiple | ~66 | High |

| One-Pot Method | Single | >90 | Low |

Propiedades

IUPAC Name |

2,4,5-trifluoro-3-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O3/c1-14-7-5(10)3(8(12)13)2-4(9)6(7)11/h2H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVJHZWWMKFQKDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1F)F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901286858 | |

| Record name | 2,4,5-Trifluoro-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901286858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112811-65-1 | |

| Record name | 2,4,5-Trifluoro-3-methoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112811-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,5-Trifluoro-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901286858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 2,4,5-trifluoro-3-methoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,5-trifluoro-3-methoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of MFBA in pharmaceutical synthesis?

A: MFBA serves as a crucial starting material in synthesizing various pharmaceuticals, notably the antibiotic gatifloxacin. [, ] The synthesis involves multiple steps, including acyl chlorination, condensation reactions, and cyclization, ultimately yielding gatifloxacin with a reasonable overall yield. [, ] This highlights MFBA's importance in medicinal chemistry and drug development.

Q2: How does the structure of MFBA influence its properties?

A: Theoretical studies employing Density Functional Theory (DFT) have provided valuable insights into MFBA's structural characteristics. [] These calculations, alongside experimental data like FTIR and FT-Raman spectra, have been used to analyze the molecule's vibrational frequencies and optimize its structural parameters. [] This combined approach facilitates a deeper understanding of the relationship between MFBA's structure and its chemical behavior.

Q3: What are the potential applications of MFBA in materials science?

A: MFBA's ability to act as a ligand in coordination complexes opens up possibilities in materials science. For instance, it has been utilized in synthesizing triorganotin(IV) complexes. [] These complexes, incorporating MFBA and 4,4′-bipyridine as ligands, exhibit intriguing structural characteristics, as revealed by single-crystal X-ray diffraction analysis. [] This research suggests MFBA's potential in developing novel materials with tailored properties.

Q4: Has the photostability of pharmaceuticals incorporating MFBA been investigated?

A: Research has focused on the photostability of lomefloxacin, a drug potentially containing a C-8 hydroxyl substituted derivative as a photolysis impurity. [] This impurity, structurally similar to MFBA, has been synthesized and characterized to serve as a marker for lomefloxacin's stability and manufacturing consistency. [] This work underscores the importance of understanding the photochemical behavior of compounds structurally related to MFBA in pharmaceutical development.

Q5: How is MFBA being used in the development of new materials with interesting properties?

A: Researchers have explored the use of MFBA in constructing metal-organic frameworks (MOFs), specifically a highly thermostable Tb-cluster. [] In this case, MFBA acts as a prodrug ligand, showcasing its versatility in creating materials with potential applications in various fields. [] This example highlights the expanding role of MFBA beyond traditional pharmaceutical applications.

Q6: Can computational methods provide further insights into MFBA's properties?

A: Yes, computational chemistry plays a crucial role in understanding MFBA. DFT calculations have been employed to investigate not only its vibrational frequencies and structural parameters but also its electronic and optical properties. [] The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap provides insights into the molecule's reactivity and potential for charge transfer interactions. [] Furthermore, calculations of hyperpolarizability and dipole moment offer insights into MFBA's nonlinear optical properties, suggesting potential applications in optoelectronics and photonics. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.